Incensol

Description

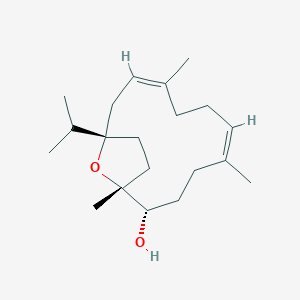

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7-,17-11-/t18-,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBZLMMXFQMHDP-KZGWUZFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC/C(=C\C[C@@]2(CC[C@@](O2)([C@H](CC1)O)C)C(C)C)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Chemodiversity of Incensole

Distribution in Boswellia Genus and Specific Species (e.g., Boswellia papyrifera)

Incensole (B1241747) is recognized as a biomarker for certain Boswellia species, including B. papyrifera, B. occulta, B. carteri, and B. sacra. wikipedia.org While B. carteri and B. sacra are sometimes considered the same species with different geographical origins (Africa and South Arabia, respectively), their chemical profiles can show variations. wikipedia.org Boswellia papyrifera, native to Ethiopia, Eritrea, and Sudan, is particularly noted as an important source of frankincense containing abundant amounts of incensole and incensole acetate (B1210297). wikipedia.orgwur.nl Boswellia elongata, found in Socotra, Yemen, is also characterized by a high content of incensole and its acetate. Conflicting results exist regarding the presence of incensole in Boswellia serrata. wikipedia.org

Isolation from Resinous Exudates and Essential Oils

Incensole is isolated from the resinous exudates of Boswellia trees, which are collected after making incisions in the bark. wikipedia.orgnih.gov These exudates harden upon exposure to air. wikipedia.org Incensole and incensole acetate have been detected and isolated from both the essential oils and the resins of frankincense. nih.govresearchgate.net Isolation techniques can include methods such as flash chromatography and instrumental preparative chromatography. researchgate.net Supercritical carbon dioxide extraction has also been shown to effectively extract incensole derivatives from frankincense resin. google.com While essential oils primarily contain the more volatile compounds, resin extracts and CO2 extracts can contain heavier molecules like incensole and incensole acetate that may not be present in significant amounts in essential oils obtained through hydrodistillation. edensgarden.cometsy.com

Quantitative Variability of Incensole across Boswellia Species and Sources

The concentration of incensole varies significantly among different Boswellia species and even within different extracts from the same species. Studies using techniques like Near-Infrared (NIR) spectroscopy coupled with Partial Least Squares Regression (PLSR) and High-Performance Liquid Chromatography (HPLC) have quantified incensole content. researchgate.netnih.gov For instance, the methanol (B129727) extract of B. papyrifera resin has been reported to contain a high concentration of incensole (18.4%), followed by n-hexane (13.5%) and ethyl acetate (3.6%) extracts. nih.govdarwin-nutrition.fr In contrast, only trace amounts of incensole were detected in fractions of B. sacra, and none was detected in B. serrata fractions in one study. nih.govdarwin-nutrition.fr Another study noted that B. carteri and B. sacra essential oils showed similar chemical profiles with isoincensole and isoincensole acetate as main diterpenic components, while incensole and incensole acetate were characteristic compounds of B. papyrifera essential oil. dntb.gov.ua This quantitative variability highlights the chemodiversity within the Boswellia genus.

Here is a table illustrating the quantitative variability of incensole in different extracts of Boswellia papyrifera resin:

| Boswellia papyrifera Resin Extract | Incensole Concentration (%) |

| Methanol (MeOH) | 18.4 nih.govdarwin-nutrition.fr |

| n-hexane | 13.5 nih.govdarwin-nutrition.fr |

| Ethyl acetate | 3.6 nih.govdarwin-nutrition.fr |

Note: Data compiled from cited research findings.

Further research findings also indicate variations in the composition of volatile and semi-volatile terpenes, including incensole and its derivatives, across different Boswellia species and commercial frankincense samples. dntb.gov.uanih.govperfumerflavorist.com Factors such as the method of extraction, the freshness of the samples, and the analytical techniques used can contribute to the observed quantitative differences. perfumerflavorist.com

Incensole as a Chemotaxonomic Biomarker for Boswellia Species Identification

Incensole is considered a chemotaxonomic biomarker for certain Boswellia species. wikipedia.orgnih.gov Chemotaxonomy uses the chemical composition of organisms to assist in their classification and identification. The presence and relative abundance of specific compounds like incensole can help distinguish between different Boswellia species. dntb.gov.ua While the chemical profiles of essential oils can be complex and show similarities between species, the characteristic presence and higher concentrations of incensole and incensole acetate in species like B. papyrifera make them valuable markers for identification. researchgate.netdntb.gov.ua However, relying solely on volatile constituents for chemotaxonomy can be challenging due to factors such as variations in extraction methods, sample freshness, and potential controversies in species synonymy. perfumerflavorist.com Despite these challenges, studies utilizing techniques like GC-MS and HPLC have contributed to understanding the chemical markers that differentiate Boswellia species. nih.govdntb.gov.ua

Biosynthetic Pathways of Incensole

Proposed General Diterpene Biosynthesis

Diterpenes are a class of terpenes composed of four isoprene (B109036) units, typically having a molecular formula of C20H32. wikipedia.org Their biosynthesis occurs in plants, animals, and fungi via the HMG-CoA reductase pathway or the methylerythritol phosphate (B84403) (MEP) pathway, with geranylgeranyl pyrophosphate (GGPP) serving as a key intermediate. wikipedia.orgontosight.ai The structural diversity observed in diterpenes arises primarily from the action of two main classes of enzymes: diterpene synthases and cytochromes P450. wikipedia.orgontosight.ai

Role of Geranylgeranyl Pyrophosphate (GGPP)

Geranylgeranyl pyrophosphate (GGPP) is a crucial C20 precursor in the biosynthesis of all diterpenes. wikipedia.orgontosight.aijmb.or.kr It is formed by the sequential addition of isopentenyl diphosphate (B83284) (IPP) units to farnesyl pyrophosphate (FPP), a reaction catalyzed by the enzyme geranylgeranyl pyrophosphate synthase (GGPPS). ontosight.aijmb.or.krfrontiersin.org GGPP is a branch point intermediate, also serving as a precursor for other metabolic pathways, including the biosynthesis of chlorophyll, carotenoids, and gibberellins. wikipedia.orgfrontiersin.org The availability of GGPP is a significant factor in diterpene biosynthesis reactions. heraldopenaccess.us

Specific Pathways to Incensole (B1241747) and Cembranoid Precursors

The proposed biosynthetic route to incensole involves the cyclization of GGPP to form a cembranoid precursor, followed by further modifications. wikipedia.org Incensole is a 14-membered ring diterpenoid, belonging to the cembranoid class. nih.govresearchgate.netmedchemexpress.com

Cyclization to Cembrene (B1233663) and Conversion to Serratol (B13420345)

The biosynthesis of incensole is proposed to proceed via serratol, which is derived from geranylgeranyl pyrophosphate (GGPP). wikipedia.org The initial step involves the loss of the pyrophosphate group from GGPP, enabling a 1,14-cyclization to form cembrene after the loss of a proton. wikipedia.org Cembrene is a monocyclic diterpene with a 14-membered ring structure. wikipedia.orgdntb.gov.uazenodo.org Subsequently, cembrene is hydrolyzed to form serratol. wikipedia.org Serratol is also a diterpene alcohol and a cembranoid, found in Boswellia serrata. dntb.gov.uaphcogrev.comnih.gov

Data Table 1: Proposed Key Intermediates in Incensole Biosynthesis

| Compound Name | Molecular Formula | Proposed Role in Pathway |

| Geranylgeranyl Pyrophosphate (GGPP) | C20H33O7P2 | Initial C20 precursor |

| Cembrene | C20H32 | Intermediate cembranoid |

| Serratol | C20H34O | Precursor to Incensole |

| Incensole | C20H34O2 | Final product |

Post-Cembrene Modifications: Epoxidation and Intramolecular Cyclization

Following the formation of serratol, the proposed pathway to incensole involves further enzymatic transformations. Serratol is thought to undergo epoxidation and subsequent intramolecular cyclization to yield incensole. wikipedia.org Epoxidation involves the addition of an oxygen atom to a double bond, forming an epoxide ring. Intramolecular cyclization then leads to the formation of the characteristic bicyclic structure of incensole, which includes a 15-membered oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol core. wikipedia.orgbertin-bioreagent.com While synthetic routes to incensole from cembrene and serratol involving epoxidation and cyclization have been described, the specific enzymatic steps in plants are still under investigation. wikipedia.orgresearchgate.net Studies on the synthesis of incensole derivatives have also explored epoxidation reactions. rsc.orgresearchgate.net

Enzymatic Considerations in Incensole Biosynthesis

The biosynthesis of diterpenes, including incensole, is mediated by specific enzymes. Diterpene synthases are responsible for the cyclization of GGPP into various diterpene skeletons, while cytochrome P450 enzymes often catalyze subsequent oxidation steps, introducing functional groups. wikipedia.orgontosight.aijmb.or.kr While the general classes of enzymes involved in diterpene biosynthesis are known, specific enzymes catalyzing each step in the incensole pathway within Boswellia species have not been fully isolated and characterized. nih.govresearchgate.net Research is ongoing to identify the genes and enzymes responsible for resin biosynthesis in Boswellia. uh.edu The enzyme geranylgeranyl diphosphate synthase (GGPPS) is crucial for the initial production of GGPP. ontosight.aifrontiersin.org Diterpene cyclases are key enzymes that convert GGPP into cyclic structures like cembrene. ontosight.aiheraldopenaccess.us Although serratol has been tested for activity against certain enzymes like carbamoyl-phosphate synthase 1, this does not directly relate to its role as an enzymatic precursor in incensole biosynthesis. nih.gov The precise enzymes catalyzing the hydrolysis of cembrene to serratol, and the subsequent epoxidation and cyclization of serratol to incensole in Boswellia plants, remain areas of active research. wikipedia.orgnih.govresearchgate.net

Chemical Synthesis and Analog Development of Incensole

Total Synthesis Approaches for Incensole (B1241747)

The total synthesis of incensole has been a subject of chemical investigation, with at least one total synthesis route reported in the literature researchgate.netresearchgate.netnih.gov. One described total synthesis of dl-incensole begins with dl-mukulol. This route involves a sequence of reactions, including treatment with tetrabromocyclohexadienone (TBCO), which yields a bromo ether intermediate. This intermediate is then subjected to isomerization using BF₃-etherate. Subsequently, the bromine atom is replaced with an acetate (B1210297) (OAc) group. The final step involves reduction of the resulting compound with lithium aluminum hydride (LiAlH₄) to afford dl-incensole oup.com.

Beyond laboratory synthesis, a proposed biosynthetic pathway in Boswellia plants suggests that incensole is derived from geranylgeranyl pyrophosphate (GGPP), a C₂₀ precursor. This pathway is thought to proceed via cembrene (B1233663) and serratol (B13420345). While this proposed route has been utilized synthetically, the natural abundance of incensole, serratol, incensole acetate, and iso-serratol in Boswellia species does not always align with the expected distribution if this exact pathway were the sole in situ mechanism wikipedia.org.

Semi-Synthetic Transformations and Derivatization Strategies

Semi-synthetic approaches and derivatization strategies are widely used to obtain incensole and its various analogs, often starting from naturally isolated incensole or incensole acetate.

Conversion of Incensole to Incensole Acetate

Incensole acetate, an acetylated form of incensole, is a key derivative often found alongside incensole in Boswellia resin. The conversion of incensole to incensole acetate can be achieved through acetylation. A common semi-synthetic method involves treating incensole with acetic anhydride (B1165640) (Ac₂O) in the presence of pyridine (B92270) and 4-(dimethylamino)pyridine (DMAP) researchgate.netunipi.itnih.gov. This reaction is a standard method for acetylating secondary alcohols like incensole bris.ac.uk. This transformation is particularly relevant in the context of large-scale preparation, where a mixture of incensole and incensole acetate from crude extracts can be converted predominantly to incensole acetate through acetylation researchgate.net.

Synthesis of Incensole Stereoisomers (e.g., 5-epi-Incensole)

The synthesis of stereoisomers of incensole, such as 5-epi-incensole, has been reported. 5-epi-incensole, an epimer of incensole at the C-5 position, can be prepared semi-synthetically starting from incensole acetate. The process involves a sequence of three steps:

Deacetylation: Incensole acetate undergoes hydrolysis (deacetylation) to yield incensole unipi.itresearchgate.net. This can be achieved, for instance, by treatment with 0.5 N KOH in iPrOH unipi.it.

Oxidation: The resulting incensole is then oxidized at the C-5 position. Jones reagent (CrO₃/aq. H₂SO₄) in acetone (B3395972) has been used for this oxidation, producing incensone unipi.itresearchgate.net. This oxidation step typically proceeds with an acceptable yield, reported around 78% in some cases unipi.it.

Reduction: Incensone is subsequently reduced. Reduction with sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) yields a mixture containing both incensole and its C-5 epimer, 5-epi-incensole unipi.it. These two compounds can then be separated, for example, through column chromatography unipi.it.

Interestingly, incensole is typically an oily substance, while 5-epi-incensole is reported to be a solid, which can aid in its purification and characterization, including by techniques like X-ray crystallography unipi.it.

Preparation of Incensole Analogs and Hybrid Compounds

Beyond incensole acetate and 5-epi-incensole, various other incensole analogs and hybrid compounds have been synthesized to explore their chemical properties and potential bioactivities.

Incensone: As mentioned in the synthesis of 5-epi-incensole, incensone is the ketone derivative produced by the oxidation of incensole bris.ac.uk. Jones oxidation is a method used for this conversion unipi.it.

Incensole Oxide: Epoxidation of incensole can lead to the formation of incensole oxide. This transformation can be carried out using epoxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) bris.ac.uknih.gov. Notably, incensole oxide can also form upon exposure of incensole to air bris.ac.uk. Epoxidation has also been applied to incensfuran, yielding an epoxide analog rsc.org.

Incensole Esters: Besides the acetate, other esters of incensole have been synthesized through esterification reactions. Examples include incensole nonanoate, incensole benzoate, and incensole cinnamate (B1238496) researchgate.netresearchgate.net. This highlights the potential to create a range of ester derivatives by reacting the hydroxyl group of incensole with different carboxylic acids or their derivatives bris.ac.uk.

Incensfuran: Incensfuran, a cembrane (B156948) analog biogenetically related to incensole, can be synthesized semi-synthetically from incensole. Treatment of incensole with BF₃·OEt₂ has been shown to achieve this conversion rsc.orgqbg.org.qaresearchgate.net.

Incensone Oxime: An oxime derivative of incensone has been synthesized by reacting incensone with hydroxylamine (B1172632) hydrochloride in pyridine nih.gov.

Incensole-Heterocyclic Analogs and Hybrid Compounds: There is a recognized need and ongoing research focus on synthesizing incensole-heterocyclic analogs and hybrid compounds. These hybrid molecules may combine the incensole scaffold with other pharmacologically relevant structures, such as those found in antidepressant or anti-inflammatory drugs, with the aim of discovering new lead compounds with enhanced or novel properties researchgate.nettandfonline.comresearchgate.netunizwa.edu.om.

Methodologies for Efficient Large-Scale Preparation of Incensole and Derivatives

Efficient methods for preparing incensole and its derivatives on a larger scale are crucial for both research and potential commercial applications. A notable procedure for the efficient large-scale preparation of incensole and incensole acetate from the crude extracts of Boswellia papyrifera is the Paul and Jauch protocol researchgate.netunipi.itnih.govresearchgate.net.

This semi-synthetic approach leverages the natural abundance of incensole and incensole acetate in B. papyrifera resin. The method involves the acetylation of a mixture containing both incensole and incensole acetate, typically present in the crude neutral fraction of the resin extract. Acetylation with acetic anhydride in the presence of pyridine and DMAP converts incensole to incensole acetate, allowing for the efficient isolation and purification of incensole acetate researchgate.net. Pure incensole can then be obtained by deacetylation of the purified incensole acetate unipi.it. This protocol provides a convenient route for obtaining substantial quantities of these compounds researchgate.net.

Another technique explored for obtaining incensole derivatives from frankincense resin is supercritical CO₂ fractionation. This method can be used to selectively extract different components based on their solubility in supercritical carbon dioxide, potentially yielding fractions enriched in incensole and incensole acetate google.com.

Structural Elucidation and Conformational Analysis of Incensole

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. Early characterization of incensole (B1241747) utilized 1H-NMR spectroscopy wikipedia.org. More recent studies have employed both 1D (1H and 13C NMR) and 2D NMR techniques, such as COSY, HSQC, and HMBC, to provide comprehensive insights into the connectivity and spatial relationships between atoms in incensole and its derivatives rsc.orgajol.infounipi.it.

Reported 1H NMR data for incensole in CCl4 at 60 Mc include signals indicative of olefinic protons, a proton attached to an oxygenated carbon, methyl groups, and an isopropyl group wikipedia.org. Specific 1H NMR data includes two poorly resolved olefinic proton signals at δ 5.1 (on C-3) and δ 5.08 (on C-7), a doublet at δ 3.30 (J = 10 Hz) for a proton on an oxygenated carbon (C-11), and singlet methyl groups at δ 1.068, 1.505, and 1.626, with the latter two attached to unsaturated carbons. Two superimposed doublets at δ 0.91 (J = 6.5 Hz) correspond to the isopropyl group ajol.info.

13C NMR spectroscopy provides information about the carbon skeleton. While specific detailed 13C NMR data for incensole is available in the literature, it confirms the presence of characteristic carbon environments, including those involved in double bonds, the hydroxyl group, and the tetrahydrofuran (B95107) ring ajol.info. 2D NMR experiments like HETCOR confirm one-bond correlations between 13C and 1H resonances ajol.info.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For incensole, IR spectroscopy has been used in its initial characterization wikipedia.org. Characteristic IR peaks reported for incensole include absorptions corresponding to the hydroxyl group (-OH), carbon-carbon double bonds (C=C), methyl groups (CH3), and the carbon-oxygen bond (C-O) within the molecule wikipedia.org.

| Wave Number (cm⁻¹) | Peak Identity |

|---|---|

| 3620 | -OH |

| 1670 | C=C |

| 1375, 1390 | CH₃-C-CH₃ |

| 1050 | C-O |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about the presence of conjugated systems within a molecule. In the case of incensole, early characterization found no significant UV-Vis absorption above 210 mμ, suggesting the absence of extended conjugated pi systems wikipedia.org. UV-Vis spectroscopy is generally less informative for molecules like incensole that lack extensive conjugation compared to techniques like NMR and MS ox.ac.ukegyankosh.ac.inlehigh.edu.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to infer structural features. Mass spectrometry, particularly GC/MS, is commonly used for the detection and characterization of incensole wikipedia.org. Fast Atom Bombardment Mass Spectrometry (FAB-MS) data for incensole shows a molecular ion at m/z 306, consistent with its molecular formula C20H34O2 ajol.info. Fragment ions observed in the mass spectrum provide further structural clues. For example, a fragment at m/z 289 corresponds to the loss of an -OH group (17 mass units), while a fragment at m/z 263 corresponds to the loss of an isopropyl group (43 mass units). A fragment at m/z 273, corresponding to the loss of an -OH group and an oxygen atom (33 mass units), has been interpreted as confirming the presence of an oxygen bridge ajol.info.

Stereochemical Assignment

Determining the stereochemistry, or the three-dimensional arrangement of atoms, is crucial for a complete understanding of a molecule's structure. For complex cyclic molecules like incensole, this can be challenging.

X-ray Crystallography of Incensole Derivatives

While obtaining single crystals of incensole suitable for X-ray crystallography has been noted as challenging due to its oily nature, this technique has been successfully applied to incensole derivatives, providing valuable information about their solid-state structure and relative and absolute stereochemistry unipi.it. Studies on derivatives such as incensole oxide and 5-epi-incensole have utilized X-ray crystallography to unequivocally establish their stereochemical configurations rsc.orgunipi.ittandfonline.comrsc.orgresearchgate.netresearchgate.net.

For instance, single-crystal X-ray analysis of 5-epi-incensole, an epimer of incensole, allowed for the establishment of its relative and absolute configuration unipi.it. This crystallographic data, in combination with other techniques like Electronic and Vibrational Circular Dichroism (ECD and VCD), has been used to confirm the stereochemistry of these related compounds and provides strong inferences regarding the stereochemistry of incensole itself rsc.orgunipi.itrsc.orgresearchgate.net. The lowest-energy conformations of some incensole derivatives determined computationally have also been found to match previously reported X-ray crystal structures, further supporting the use of crystallographic data from derivatives to understand incensole's structure nih.gov.

Conformational analysis of incensole has also been explored using computational methods such as Density Functional Theory (DFT) and Molecular Mechanics (MMFF) nih.govacgpubs.org. These studies indicate that incensole, as a macrocyclic cembrenoid, is conformationally mobile and can exist in several low-energy forms nih.govacgpubs.org. The conformational flexibility of these diterpenoids is influenced by the presence of rings, such as the tetrahydrofuran ring in incensole nih.gov.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Studies

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectroscopy are powerful chiroptical methods used to determine the absolute configuration of chiral molecules, particularly when single crystal X-ray analysis is not feasible or to provide confirmatory evidence. unipi.itrsc.orgresearchgate.netmostwiedzy.pl These techniques analyze the differential absorption of left and right circularly polarized light by a sample.

For incensole and its derivatives, ECD and VCD studies have been instrumental in establishing absolute configurations. For instance, the absolute configuration of 5-epi-incensole was definitively established as (+)-(1S,4R,5R)-3 through a combination of single crystal X-ray analysis and ECD and VCD studies. unipi.itresearchgate.netresearchgate.net This involved comparing experimental ECD and VCD spectra with theoretically calculated spectra for different possible stereoisomers. unipi.itrsc.org

ECD spectra of compounds like 5-epi-incensole, which contain non-conjugated alkene groups as the primary chromophores, can exhibit weak signals. unipi.it Despite this, the solid-state ECD/TDDFT protocol has demonstrated its applicability even with such weak chromophores, requiring only small sample amounts. unipi.it VCD spectroscopy is particularly useful in cases where ECD signals are weak or negligible. unipi.it

Studies on incensfuran, a cembrane (B156948) diterpene derived from incensole, also highlight the utility of ECD and VCD. rsc.orgrsc.org Its absolute configuration was determined as (1S,4R,5R)-1 using single crystal X-ray diffraction, ECD, and VCD spectroscopy. rsc.orgrsc.org Computational methods, such as Density Functional Theory (DFT), are employed to calculate theoretical ECD and VCD spectra of different conformers, which are then compared to experimental data to assign the absolute configuration. unipi.itrsc.orgresearchgate.net

Conformational Studies of the Cembranoid Skeleton

The cembranoid skeleton, being a 14-membered macrocycle, possesses significant conformational flexibility. nih.govacgpubs.orgresearchgate.net Understanding the preferred conformations is crucial for relating structure to biological activity and for interpreting spectroscopic data. Conformational analysis of incensole and related cembranoids has been performed using computational methods, primarily molecular mechanics and Density Functional Theory (DFT). nih.govacgpubs.org

Studies indicate that incensole is conformationally mobile, existing in several low-energy forms. nih.govacgpubs.org The conformational mobility of Boswellia cembrenoid diterpenoids is influenced by factors such as the degree of epoxidation and the presence of cyclic structures like the tetrahydrofuran ring in incensole. nih.gov

Computational conformational searches, often employing Monte Carlo molecular mechanics followed by DFT optimization, identify the low-energy conformers. rsc.orgacgpubs.org For example, a conformational analysis of incensole using DFT at the B3LYP/6-31G* level of theory identified multiple low-energy conformations. acgpubs.org In the case of 5-epi-incensole, computational studies revealed that while the region of the macrocycle incorporating the oxygen bridge and an intramolecular hydrogen bond is more rigid, other parts of the macrocycle exhibit larger conformational variations. unipi.it

The lowest-energy DFT-optimized structures are often compared to experimentally determined structures from X-ray crystallography, when available, to validate the computational methods. unipi.it Boltzmann averaging of calculated spectroscopic properties over the identified low-energy conformers is typically performed to compare with experimental solution-state ECD and VCD spectra. unipi.itrsc.org

Table 1: Spectroscopic and Computational Methods in Structural and Conformational Analysis

| Method | Application to Incensole/Derivatives | Key Findings/Contribution |

| NMR Spectroscopy (¹H, ¹³C, 2D NMR) | Structural elucidation, identification of functional groups, connectivity, and relative stereochemistry. unipi.itrsc.orgajol.info | Confirmed the cembranoid skeleton and presence of key functionalities. ajol.info |

| Mass Spectrometry (e.g., FAB-MS) | Determination of molecular weight and formula. ajol.info | Confirmed molecular formula C₂₀H₃₄O₂. ajol.info |

| Single Crystal X-ray Diffraction | Determination of relative and absolute configuration (for crystalline derivatives). unipi.itrsc.org | Unequivocally established stereochemistry for 5-epi-incensole and incensfuran. unipi.itrsc.org |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration. unipi.itrsc.org | Used in solution and solid-state to assign absolute configuration by comparison with calculated spectra. unipi.itrsc.org |

| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration, complementary to ECD. unipi.itrsc.org | Particularly useful for compounds with weak ECD signals. unipi.it |

| Computational Methods (MM, DFT) | Conformational analysis, calculation of ECD and VCD spectra. unipi.itrsc.orgnih.govacgpubs.org | Identified low-energy conformers and aided in the assignment of absolute configuration. unipi.itrsc.orgacgpubs.org |

Table 2: Absolute Configurations Determined for Incensole Derivatives

| Compound | Absolute Configuration | Method(s) Used | Reference |

| 5-epi-Incensole | (+)-(1S,4R,5R) | X-ray, ECD (solution & solid-state), VCD | unipi.itresearchgate.netresearchgate.net |

| Incensfuran | (1S,4R,5R) | X-ray, ECD (solution & solid-state), VCD | rsc.orgrsc.org |

Mechanistic Investigations of Incensole S Biological Activities

Molecular Targets and Signaling Pathways

Studies have revealed that incensole (B1241747) and incensole acetate (B1210297) interact with specific molecular targets and influence crucial signaling cascades involved in inflammation and neuronal function.

Activation of Transient Receptor Potential Vanilloid 3 (TRPV3) Channels

Incensole acetate has been identified as a potent agonist of the transient receptor potential vanilloid 3 (TRPV3) channel. nih.govwikipedia.org TRPV3 is an ion channel implicated in the perception of warmth in the skin, and its mRNA has also been detected in neurons throughout the brain. nih.govwikipedia.org Activation of TRPV3 channels by incensole acetate is suggested as a mechanism underlying its psychoactive effects, including anxiolytic-like and antidepressive-like behaviors observed in mice. nih.gov Studies using TRPV3-deficient mice have shown that these behavioral effects are not observed in the absence of functional TRPV3 channels, providing strong support for the involvement of this target. nih.govtheanswerpage.com While incensole acetate is a potent TRPV3 activator, incensole itself also shows some TRPV3-activating properties, although serratol (B13420345), another compound found in frankincense, has demonstrated even higher potency in activating TRPV3. acs.org

Modulation of Nuclear Factor-kappa B (NF-κB) Pathway

Incensole and incensole acetate have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses. researchgate.netoup.compsu.eduresearchgate.net This modulation contributes to their anti-inflammatory properties. oup.compsu.edutandfonline.com

A key mechanism by which incensole and incensole acetate inhibit NF-κB activation is by preventing the degradation of the inhibitor of NF-κB alpha (IκBα). oup.comtandfonline.comtandfonline.comresearchgate.net In stimulated cells, such as those exposed to tumor necrosis factor-alpha (TNFα), IκBα is typically phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. mdpi.com Incensole and incensole acetate have been shown to inhibit this degradation process in a dose-dependent manner in cell-based assays. researchgate.netresearchgate.net

Table 1: Effect of Incensole and Incensole Acetate on IκBα Degradation

| Compound | Effect on IκBα Degradation (TNFα-stimulated HeLa cells) | Reference |

| Incensole | Inhibited degradation (dose-dependent) | researchgate.netresearchgate.net |

| Incensole Acetate | Significantly inhibited degradation (dose-dependent) | researchgate.nettandfonline.comtandfonline.comresearchgate.net |

| Boswellic Acid Mixture | No significant effect | oup.comresearchgate.net |

Incensole acetate has been demonstrated to inhibit the phosphorylation and subsequent activation of IκB kinase (IKK). oup.compsu.edutandfonline.comtandfonline.com IKK is responsible for phosphorylating IκBα, marking it for degradation. tandfonline.com Studies suggest that incensole acetate exerts its effect upstream of IKK, interfering with a step that couples transforming growth factor β-activated kinase (TAK) to the phosphorylation of IKKα/β. oup.compsu.edutandfonline.comtandfonline.com This inhibition of IKK phosphorylation ultimately prevents NF-κB activation induced by stimuli like TNFα and lipopolysaccharide (LPS). oup.compsu.edutandfonline.com It is noted that this inhibition of IKK activity by incensole acetate appears to be indirect and specific, as it did not inhibit IKK activity in vitro and did not suppress IκBα phosphorylation in co-stimulated T-cells. oup.compsu.edu

Inhibition of IκBα Degradation

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

Beyond the NF-κB pathway, research indicates that incensole can also act as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). acs.orgresearchgate.net STAT3 is a transcription factor involved in various cellular processes, including cell growth, differentiation, and immune responses. nih.govresearchgate.net Inhibition of STAT3 has been identified as a potential mechanism contributing to the biological effects of frankincense volatile oil, which contains incensole. nih.govresearchgate.netcitedrive.com Interestingly, studies suggest that while incensole is a potent STAT3 inhibitor, incensole acetate is not, raising the possibility that the conversion of incensole acetate to incensole might be relevant for this specific activity in vivo. acs.orgresearchgate.net

Cellular and Preclinical Biological Efficacy Studies (Non-Human)

Preclinical studies, primarily conducted in non-human models, have provided evidence for the biological efficacy of incensole and incensole acetate, correlating with their identified molecular targets.

In mouse models of closed head injury, incensole acetate has demonstrated robust neuroprotective effects. oup.comresearchgate.netresearchgate.net It was shown to reduce glial activation, inhibit the expression of pro-inflammatory mediators such as IL-1β and TNF-α mRNAs, and induce cell death in macrophages at the trauma site in the brain. oup.comresearchgate.net These effects are consistent with its ability to inhibit the NF-κB pathway. researchgate.net

In models of cerebral ischemic injury in mice, incensole acetate protected against neuronal damage and reperfusion injury, reducing infarct volumes and improving neurological function in a dose-dependent manner. nih.gov This protection was associated with the inhibition of TNF-α, IL-1β, and TGF-β expression, as well as NF-κB activation following the injury. nih.gov The protective effects were partially mediated by TRPV3 channels, further linking the observed efficacy to its molecular targets. nih.gov

Incensole acetate has also shown antidepressant-like and anxiolytic-like effects in various behavioral tests in mice, mediated through the activation of TRPV3 channels in the brain. nih.govtheanswerpage.comoup.comresearchgate.netresearchgate.net Studies using TRPV3 null mice confirmed that these behavioral effects were dependent on the presence of functional TRPV3 receptors. nih.govtheanswerpage.com

Furthermore, incensole and incensole epoxide have shown hepatoprotective effects in cell-based assays against D-galactosamine-induced cell damage. tandfonline.comtandfonline.com Incensole demonstrated a notable percentage of inhibition in these studies. tandfonline.comtandfonline.com

Table 2: Summary of Preclinical Biological Efficacy Studies (Non-Human)

| Biological Effect | Model System | Key Findings | Relevant Molecular Target(s) | Reference |

| Neuroprotection | Mouse model of closed head injury | Reduced glial activation, inhibited pro-inflammatory mRNA expression (IL-1β, TNF-α), induced macrophage cell death. | NF-κB pathway | oup.comresearchgate.netresearchgate.net |

| Protection against Ischemic Injury | Mouse model of cerebral ischemia | Reduced infarct volume, improved neurological function, inhibited pro-inflammatory cytokine expression (TNF-α, IL-1β, TGF-β), inhibited NF-κB activation. | NF-κB pathway, TRPV3 | nih.gov |

| Antidepressant-like effects | Mouse behavioral models | Elicited effects in wild-type mice; effects absent in TRPV3 null mice. | TRPV3 | nih.govtheanswerpage.comoup.comresearchgate.netresearchgate.net |

| Anxiolytic-like effects | Mouse behavioral models | Elicited effects in wild-type mice; effects absent in TRPV3 null mice. | TRPV3 | nih.govtheanswerpage.comoup.comresearchgate.net |

| Hepatoprotection | D-galactosamine-induced HL-7702 cells | Showed hepatoprotective activity. | Not explicitly defined in source | tandfonline.comtandfonline.com |

These preclinical findings provide a foundation for understanding the potential therapeutic applications of incensole and incensole acetate, highlighting their multifaceted interactions with key biological pathways.

Anti-inflammatory Efficacy in In Vitro and In Vivo Models

Incensole and its acetate ester, incensole acetate, have demonstrated anti-inflammatory properties in various experimental settings wikipedia.orgpsu.edu. Studies suggest that these effects may be mediated through the modulation of key inflammatory pathways.

Incensole acetate has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in in vivo models of ischemic injury nih.gov. Research indicates that incensole acetate can reduce TNF-α and IL-1β levels following ischemic injury in mice nih.gov. The mechanism may involve the inhibition of NF-κB activation, a key transcription factor involved in the expression of pro-inflammatory proteins wikipedia.orgpsu.edunih.gov. While some studies focus on incensole acetate, incensole itself has also been identified as an NF-κB inhibitor psu.edutandfonline.com.

Data on the impact of incensole acetate on cytokine levels in a mouse model of ischemic injury are presented below:

| Treatment Group (Mouse Model) | Cytokine | Relative Level |

| Ischemic Injury + Vehicle | TNF-α | Elevated |

| Ischemic Injury + Incensole Acetate (various doses) | TNF-α | Reduced nih.gov |

| Ischemic Injury + Vehicle | IL-1β | Elevated |

| Ischemic Injury + Incensole Acetate (various doses) | IL-1β | Reduced nih.gov |

| Ischemic Injury + Vehicle | TGF-β | Elevated |

| Ischemic Injury + Incensole Acetate (various doses) | TGF-β | Reduced nih.gov |

Note: Specific quantitative data for dose-dependent reduction of cytokines by incensole acetate were not consistently available across sources in a format suitable for a precise numerical table without interpretation or synthesis beyond the scope of the provided snippets. The table above summarizes the reported qualitative effect.

Neurobiological Efficacy in Preclinical Models

Preclinical studies have explored the effects of incensole, particularly incensole acetate, on the central nervous system, revealing potential anxiolytic, antidepressant-like, and neuroprotective activities wikipedia.orgnih.gov.

Incensole acetate has demonstrated anxiolytic-like and antidepressant-like behavioral effects in wild-type mice nih.govresearchgate.netsciencedaily.com. These effects appear to be mediated, at least in part, by the activation of transient receptor potential vanilloid 3 (TRPV3) channels, which are present in the brain nih.govresearchgate.netsciencedaily.com. Studies using elevated plus maze and forced swimming tests in mice have shown that incensole acetate can reduce anxiety-like behavior and decrease immobility, indicative of antidepressant-like effects nih.gov.

Behavioral effects of Incensole Acetate in Wild-Type Mice:

| Behavioral Test | Effect of Incensole Acetate |

| Elevated Plus Maze | Increased time in open arms (anxiolytic-like effect) nih.gov |

| Porsolt Forced Swimming Test | Reduced immobility (antidepressant-like effect) nih.gov |

| Open Field Behavior | Significant reduction nih.gov |

| Immobility on a ring | Increased immobility nih.gov |

Incensole acetate has shown neuroprotective effects in preclinical models of neurological injury, including traumatic brain injury (TBI) and ischemic injury wikipedia.orgnih.govalzdiscovery.orgresearchgate.netresearchgate.net. In a mouse model of closed head injury, incensole acetate reduced hippocampal neurodegeneration and improved functional outcomes, such as neurological severity scores and cognitive ability researchgate.net. Following ischemic injury in mice, incensole acetate reduced infarct volumes and improved neurological activities in a dose-dependent manner nih.gov. This protective effect was associated with the inhibition of inflammatory mediators and NF-κB activation nih.gov. Additionally, incensole acetate has been shown to protect human olfactory bulb neural stem cells from beta-amyloid-mediated cell death in cell culture by mitigating oxidative stress and inflammation alzdiscovery.org.

Neuroprotective Effects of Incensole Acetate:

| Model System | Observed Neuroprotective Effect | Associated Mechanisms |

| Murine Head Trauma (in vivo) | Neuroprotective compound wikipedia.org | |

| Closed Head Injury (Mouse Model) | Reduced hippocampal neurodegeneration, improved functional outcome researchgate.net | Reduced glial activation, inhibited IL-1β and TNF-α mRNA expression, induced macrophage cell death researchgate.net |

| Ischemic Injury (Mouse Model) | Reduced infarct volumes, improved neurological activities nih.gov | Inhibition of TNF-α, IL-1β, and TGF-β expression, NF-κB activation inhibition nih.gov |

| Beta-Amyloid Induced Neurotoxicity (in vitro) | Protection of human olfactory bulb neural stem cells from cell death alzdiscovery.org | Mitigation of oxidative stress and inflammation alzdiscovery.org |

Anxiolytic and Antidepressant-like Effects

Antimicrobial Potential

Studies on the antimicrobial potential of Boswellia species have also examined the activity of incensole. Research on Boswellia dalzielii revealed that while the crude extract and fractions demonstrated strong antimicrobial activities, isolated incensole was only moderately active against selected typed organisms ajol.infoajol.inforesearchgate.net. Another source mentions incensole as a potential antibacterial against Bacillus species wikipedia.org. Incensole is also listed as one of the antibacterial compounds present in Boswellia carterii aqueous extract, which showed antibacterial activity against various bacteria including Escherichia coli and Salmonella sp. nih.gov.

Antimicrobial Activity of Incensole from Boswellia dalzielii:

| Sample | Antimicrobial Activity |

| Boswellia dalzielii extract and fractions | Strong activity ajol.infoajol.inforesearchgate.net |

| Incensole (isolated) | Moderately active ajol.infoajol.inforesearchgate.net |

Structure Activity Relationship Sar Studies of Incensole and Its Analogs

Impact of Functional Group Modifications on Biological Efficacy

Chemical modifications to the incensole (B1241747) structure, such as acetylation, esterification, epimerization, and oxidation, can significantly alter its biological activity. These changes can affect the compound's interaction with its molecular targets, influencing its potency and the specific pathways it modulates.

Acetylation and Deacetylation on TRPV3 Activation and NF-κB Inhibition

Acetylation of incensole, yielding incensole acetate (B1210297) (IA), is a key modification found in nature. Studies have investigated the differential effects of incensole and incensole acetate on TRPV3 activation and NF-κB inhibition.

Incensole acetate has been identified as a potent activator of the TRPV3 channel, inducing calcium influx in cells expressing TRPV3. caymanchem.com Research indicates that incensole acetate activates TRPV3-mediated calcium influx with an EC₅₀ value of 1.4 µM. tandfonline.com While incensole acetate is a potent TRPV3 activator, acylation, epimerization, and oxidation of incensole did not significantly improve its affinity for TRPV3. researchgate.netrsc.org

Regarding NF-κB inhibition, both incensole and incensole acetate have shown inhibitory effects. tandfonline.comtandfonline.comresearchgate.netdntb.gov.ua Incensole acetate has been shown to inhibit the degradation of the inhibitor of NF-κB (IκBα) in TNF-α-stimulated HeLa cells at concentrations ranging from 60 to 140 µM. caymanchem.com It inhibits TAK/TAB-mediated IκB kinase (IKK) activation loop phosphorylation, leading to the inhibition of cytokine and lipopolysaccharide-mediated NF-κB activation. researchgate.net Interestingly, while both compounds exhibit marginal NF-κB inhibition as natural alcohols, the inhibition could be improved by esterification of incensole with lipophilic acids. researchgate.net Some studies suggest that incensole acetate significantly inhibits IκBα degradation. tandfonline.comtandfonline.com Furthermore, incensole acetate prevented NF-κB activation mediated through LPS and TNFα stimulation in Jurkat T cells. tandfonline.com

It has been hypothesized that the in vivo biological activity of incensole acetate might involve hydrolysis to incensole, as incensole, but not incensole acetate, was found to be a potent inhibitor of STAT3. researchgate.net

Table 1: Activity of Incensole and Incensole Acetate on TRPV3 and NF-κB

| Compound | TRPV3 Activation (EC₅₀) | NF-κB Inhibition (Mechanism) |

| Incensole | Not significantly improved by modification researchgate.netrsc.org | Marginal inhibition researchgate.net; Potent STAT3 inhibitor researchgate.net |

| Incensole Acetate | 1.4 µM tandfonline.com, 16 µM caymanchem.com | Marginal inhibition researchgate.net; Inhibits IκBα degradation caymanchem.comtandfonline.comtandfonline.com; Inhibits IKK phosphorylation tandfonline.comresearchgate.net |

Role of Lipophilic Esterification on NF-κB Inhibition

While the natural alcohols incensole and serratol (B13420345) show marginal NF-κB inhibition, esterification of incensole with lipophilic acids has been shown to improve its NF-κB inhibitory activity. researchgate.net This suggests that increasing the lipophilicity of incensole through esterification can enhance its ability to modulate the NF-κB pathway.

Influence of Epimerization and Oxidation on Target Affinity

Studies investigating the impact of epimerization and oxidation on incensole's activity, particularly on TRPV3 affinity, have indicated that these modifications did not significantly improve the affinity of incensole for TRPV3. researchgate.netrsc.orgresearchgate.net This suggests that the specific stereochemistry and oxidation state of incensole are important for its interaction with TRPV3, and simple epimerization or oxidation at certain positions may not lead to enhanced binding or activation of this channel. For example, 5-epi-incensole has been synthesized, but its impact on target affinity compared to incensole is not explicitly detailed in the provided results, although its synthesis involved deacetylation, oxidation, and reduction steps from incensole acetate. unizwa.edu.om

Comparative SAR with Related Diterpenoids (e.g., Serratol, Marine Cembranoids)

Comparing the SAR of incensole with related diterpenoids, such as serratol and marine cembranoids, provides insights into the structural features critical for their biological activities.

Serratol, another cembrane-type diterpenoid found in Boswellia serrata, has been compared to incensole and incensole acetate in terms of TRPV3 activation. Serratol was found to be a more potent TRPV3 activator than incensole acetate, outperforming it by one order of magnitude and the reference agonist thymol (B1683141) by two orders of magnitude. researchgate.net This suggests that there are structural differences between serratol and incensole acetate that contribute to serratol's higher potency at TRPV3.

Some marine cembranoids structurally related to frankincense diterpenoids have also shown a certain degree of TRPV3-activating properties. researchgate.net This indicates that the aliphatic macrocyclic cembrane (B156948) skeleton itself possesses features that are conducive to modulating TRPV3, highlighting this structural class as a potential chemotype for exploring TRPV3 pharmacology. researchgate.net

Identification of Key Structural Motifs for Targeted Pharmacological Actions

Based on the SAR studies, certain structural motifs within the incensole scaffold appear to be important for its pharmacological actions.

The presence and modification of the hydroxyl group at the C-2 position of incensole are clearly linked to activity, particularly concerning acetylation and esterification effects on TRPV3 and NF-κB modulation. The acetylation at this position (forming incensole acetate) enhances TRPV3 activation compared to incensole. caymanchem.comtandfonline.com Conversely, esterification with lipophilic acids improves NF-κB inhibition. researchgate.net

While specific "key structural motifs" are not exhaustively detailed for all activities in the provided results, the differential activities of incensole, incensole acetate, and serratol underscore the importance of subtle structural variations within the cembrane scaffold. The higher TRPV3 potency of serratol compared to incensole acetate suggests that features beyond the acetate group on incensole contribute significantly to TRPV3 activation. researchgate.net The cembrane skeleton itself is recognized as a relevant chemotype for TRPV3 modulation. researchgate.net Further detailed SAR studies, including the synthesis and testing of a wider range of incensole analogs with specific modifications, are needed to fully delineate the key structural motifs responsible for targeted pharmacological actions.

Table 2: Comparative Activity of Incensole, Incensole Acetate, and Serratol on TRPV3

| Compound | TRPV3 Activation Potency | Notes |

| Incensole | Lower than Incensole Acetate | |

| Incensole Acetate | Potent (EC₅₀ 1.4-16 µM) caymanchem.comtandfonline.com | Outperformed by Serratol researchgate.net |

| Serratol | Most Potent researchgate.net | Outperforms Incensole Acetate and Thymol researchgate.net |

Analytical Methodologies for Incensole Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are widely used for the separation and purification of incensole (B1241747) from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the characterization of incensole, particularly in the analysis of volatile and semi-volatile fractions of Boswellia resins wikipedia.orgnih.gov. This method separates compounds based on their volatility and interaction with a stationary phase in a gas chromatography column, followed by detection and identification using a mass spectrometer mdpi.com. GC-MS has been employed to identify incensole in Boswellia species, although conclusive identification often requires isolation and structural elucidation wikipedia.org. The characteristic chemical composition of Boswellia papyrifera includes incensole and its oxide and acetate (B1210297) derivatives, which can be identified using headspace SPME-GC/MS nih.gov. Fast GC-MS with ionic liquid-based stationary phases has been developed to discriminate Boswellia species based on their diterpenoid content, including incensole, achieving baseline separation of markers in a shorter analysis time nih.gov. The electron energy for mass spectrometry in GC-MS analysis of frankincense has been reported as 70 eV ajgreenchem.com.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., Diode-Array Detection)

HPLC is another essential tool for the analysis and quantification of incensole, particularly when coupled with diode-array detection (DAD) researchgate.netnih.gov. Reversed-phase HPLC (RP-HPLC) with DAD has been reported as a method for the quantification of incensole and incensole acetate in Boswellia papyrifera, indicating their role as biomarkers for this species researchgate.netnih.gov. HPLC is also used for cross-validation of results obtained from other quantitative methods like Near-Infrared (NIR) spectroscopy nih.gov. HPLC chromatograms can show the presence of incensole and incensole acetate in different fractions of Boswellia resin extracts researchgate.net. A simple and rugged HPLC method has been developed for the detection and quantitation of boswellic acids and other diterpenoids like incensole in Boswellia gum resins mdpi.com.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive technique that can be used for the comprehensive chemical profiling of complex extracts, including those from Boswellia species researchgate.net. While the search results specifically mention UPLC/MS/MS being used for the annotation of numerous compounds in Boswellia species extracts and for investigating the effect of extraction procedures on anti-inflammatory metabolites, it is also a powerful method for the identification and potential quantification of diterpenes like incensole within these complex mixtures researchgate.net. LC-MS, a related technique, has been used in combination with GC-MS for comprehensive qualitative and quantitative analyses of frankincense composition rsc.org. LC-MS can accurately identify and quantify trace compounds in complex matrices rsc.org.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid chromatographic technique used for the separation and preliminary identification of compounds like incensole wikipedia.orgajol.inforesearchgate.net. Preparative TLC has been used in the isolation process of incensole from Boswellia dalzielii stem bark extracts ajol.infoajol.info. Analytical TLC is performed on silica (B1680970) gel plates and spots can be detected under UV light or by spraying with visualizing reagents utwente.nl. TLC can be used to differentiate between different Boswellia species based on their chemical profiles, with incensole and incensole acetate identified as specific biomarkers for Boswellia papyrifera nih.govtandfonline.com. TLC chromatograms can visually show the presence of incensole in different Boswellia species resins researchgate.net.

Spectroscopic Quantification Methods

Spectroscopic techniques provide valuable information about the structure and concentration of incensole.

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy, particularly when coupled with partial least squares regression (PLSR), has emerged as a rapid and non-destructive method for the quantification of incensole and incensole acetate in Boswellia species wikipedia.orgnih.govresearchgate.netmaqsurah.com. This method utilizes the absorption of NIR light by the sample to determine the concentration of specific compounds nih.gov. Studies have shown a strong agreement between the results obtained by non-destructive NIR spectroscopy and HPLC for the quantitative analysis of incensole acetate in Boswellia papyrifera researchgate.netmaqsurah.com. A PLSR model built from NIR spectral data of incensole standards and Boswellia species has shown a high correlation coefficient and good prediction accuracy for incensole quantification nih.gov. NIR spectroscopy can be used to estimate the concentration of metabolites in plant bark, with influential spectral regions identified through PLSR analysis utwente.nl.

Data Tables

Based on the search results, here is a summary of incensole and incensole acetate content in different Boswellia species fractions as determined by NIR spectroscopy and HPLC nih.govresearchgate.net:

| Species | Fraction | Method | Compound | Concentration (%) |

| B. papyrifera | Methanol (B129727) (MeOH) | NIR/HPLC | Incensole Acetate | 32.87 researchgate.netmaqsurah.com |

| B. papyrifera | n-hexane | NIR/HPLC | Incensole Acetate | 14.66 researchgate.netmaqsurah.com |

| B. papyrifera | Ethyl acetate | NIR/HPLC | Incensole Acetate | 2.84 researchgate.netmaqsurah.com |

| B. papyrifera | Methanol (MeOH) | NIR/HPLC | Incensole | 18.4 nih.gov |

| B. papyrifera | n-hexane | NIR/HPLC | Incensole | 13.5 nih.gov |

| B. papyrifera | Ethyl acetate | NIR/HPLC | Incensole | 3.6 nih.gov |

| B. sacra | Fractions | NIR/HPLC | Incensole | Trace amounts nih.gov |

| B. serrata | Fractions | NIR/HPLC | Incensole | Not detected nih.gov |

| Other 4 species* | Resins | NIR/HPLC | Incensole Acetate | No incensole acetate found researchgate.netmaqsurah.com |

* The four other species mentioned in the source are B. sacra, B. serrata, B. neglecta, and B. elongata researchgate.net.

Detailed Research Findings

Research has demonstrated the effectiveness of RP-DAD-HPLC for the quantification of incensole and incensole acetate in B. papyrifera, highlighting their significance as biomarkers for this species researchgate.netnih.gov. GC-MS analysis, particularly with techniques like headspace SPME, is valuable for identifying incensole and its derivatives in the volatile and semi-volatile fractions of various Boswellia species, contributing to the chemical fingerprinting of frankincense nih.gov. The development of fast GC-MS methods with specialized stationary phases has improved the efficiency of separating incensole from other compounds nih.gov. TLC is a useful preliminary and preparative technique for isolating and identifying incensole, and it can also serve as a rapid method for species differentiation based on the presence of characteristic spots like those for incensole ajol.infoajol.infonih.govtandfonline.com. NIR spectroscopy, combined with PLSR, offers a promising non-destructive approach for the rapid quantitative analysis of incensole and incensole acetate, with results correlating well with traditional HPLC methods nih.govresearchgate.netmaqsurah.com.

Spectroscopic Analysis for Metabolite Estimation in Plant Matrices

Spectroscopic techniques play a vital role in the estimation and characterization of metabolites, including incensole, directly within plant matrices or their extracts.

Near-Infrared (NIR) spectroscopy, coupled with chemometric methods like Partial Least Squares Regression (PLSR), has been demonstrated as a rapid and non-destructive method for the quantification of incensole in Boswellia species. nih.govgoogle.fi This approach utilizes the relationship between the NIR spectra of the plant material and the known concentrations of incensole to build predictive models. Studies have shown good correlation between NIR spectroscopy coupled with PLSR and traditional methods like HPLC for incensole quantification. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, is a powerful tool for the structural elucidation of isolated compounds like incensole. researchgate.netajol.infojchps.comfrontiersin.orgpsu.edu ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, aiding in the confirmation of its structure. ajol.infojchps.compsu.edu 2D NMR techniques such as COSY, HETCOR, and NOESY provide information about the connectivity and spatial arrangement of atoms. researchgate.netajol.infojchps.compsu.edu

Other spectroscopic methods used in plant metabolite analysis include Ultraviolet-Visible (UV-Vis) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. jchps.commdpi.com UV-Vis spectroscopy can provide information about compounds with chromophores, while FTIR spectroscopy helps identify functional groups present in the molecules. jchps.commdpi.com

Research findings have shown the effectiveness of NIR spectroscopy coupled with PLSR for quantifying incensole in different Boswellia species. One study found that the methanol extract of Boswellia papyrifera resin had the highest concentration of incensole (18.4%), followed by n-hexane (13.5%) and ethyl acetate (3.6%), while only trace amounts were detected in B. sacra fractions and none in B. serrata. nih.gov Another study focusing on incensole acetate in B. papyrifera resin reported even higher concentrations in the acetylated methanol fraction (32.87%). researchgate.net

Advanced Chemometric Approaches for Data Analysis and Authentication

Chemometrics involves the application of statistical and mathematical methods to chemical data to extract meaningful information, identify patterns, and build predictive models. nih.govfrontiersin.org In the context of incensole analysis and plant matrices, chemometric approaches are invaluable for data analysis, authentication, and quality control.

Multivariate data analysis (MVDA) methods are commonly used in plant metabolomics and chemical profiling studies. nih.govmdpi.comnih.gov Unsupervised methods like Principal Component Analysis (PCA) are used to explore data variance, identify trends, and detect outliers without prior knowledge of sample classes. nih.govfrontiersin.orgmdpi.comnih.govmdpi.com PCA can reveal clustering of samples based on their metabolite profiles, which can be indicative of species differences, geographical origin, or cultivation practices. frontiersin.orgmdpi.comnih.govmdpi.com

Supervised methods, such as Partial Least Squares Discriminant Analysis (PLS-DA), are employed for classification and authentication purposes. frontiersin.org PLS-DA models are built using samples with known classifications (e.g., authentic vs. adulterated, different Boswellia species) to create a model that can predict the class of unknown samples. frontiersin.org This is particularly useful for authenticating Boswellia resins and identifying potential adulteration. frontiersin.orgresearchgate.net

Chemometric methods, when applied to spectroscopic data (e.g., NIR, FTIR) or chromatographic data (e.g., GC-MS, LC-MS), can effectively differentiate between Boswellia species and assess the quality of frankincense. mdpi.comresearchgate.netnih.govresearchgate.netcolab.ws Studies have utilized chemometric analyses like similarity analysis, hierarchical cluster analysis, and PCA to differentiate frankincense from different species based on their chemical composition, including diterpenoids like incensole and boswellic acids. nih.govresearchgate.net

The combination of advanced analytical techniques with chemometrics allows for comprehensive chemical profiling and provides a powerful approach for the authentication and quality evaluation of incensole-containing plant materials. frontiersin.orgnih.govresearchgate.net

Future Research Trajectories for Incensole

Elucidation of Remaining Biosynthetic Steps and Enzyme Identification

The biosynthesis of incensole (B1241747) in Boswellia plants is proposed to originate from geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes wikipedia.org. The pathway is thought to involve the cyclization of GGPP to form cembrene (B1233663), followed by hydrolysis to serratol (B13420345), and subsequent epoxidation and intramolecular cyclization to yield incensole wikipedia.org.

Despite this proposed pathway, the specific enzymes catalyzing these transformations have not yet been isolated from Boswellia trees, which are the primary source of incensole nih.govresearchgate.net. Elucidating the remaining biosynthetic steps and identifying the involved enzymes are crucial future research directions. This knowledge would not only provide a comprehensive understanding of how incensole is produced in nature but also open avenues for metabolic engineering approaches to enhance incensole production in host organisms or cell cultures. Research in this area would likely involve transcriptomics and proteomics studies of Boswellia species to identify candidate genes and proteins involved in diterpene biosynthesis, followed by functional characterization of these enzymes.

Development of Novel Incensole-Derived Chemotypes for Enhanced Selectivity

Incensole and its acetate (B1210297) ester, incensole acetate (IA), are recognized as key bioactive components of frankincense wikipedia.orgpsu.edu. IA, in particular, has shown potent anti-inflammatory and antidepressant effects tandfonline.comtandfonline.com. While these compounds exhibit promising activities, addressing potential issues related to selectivity is an important consideration for future therapeutic applications tandfonline.comnih.gov.

Future research should focus on the rational design and synthesis of novel incensole-derived chemotypes. This involves modifying the chemical structure of incensole and IA to create analogs with enhanced potency, improved selectivity for specific molecular targets, and potentially better pharmacokinetic properties. Medicinal chemists are encouraged to prepare libraries of incensole-heterocyclic analogs and hybrid compounds combining the incensole scaffold with known antidepressant or anti-inflammatory drugs tandfonline.comnih.gov. Structure-activity relationship (SAR) studies, which correlate structural modifications with biological activity, will be essential in this process. Semi-synthetic approaches, starting from isolated incensole or IA, can also be employed to generate diverse derivatives for evaluation researchgate.netrsc.orgrsc.org.

Mechanistic Exploration of Undetermined Biological Activities

Incensole and IA have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, anxiolytic, and antidepressant effects tandfonline.comwikipedia.orgtandfonline.comdarwin-nutrition.fr. IA is known to activate transient receptor potential vanilloid 3 (TRPV3) channels, which are found in the brain and are implicated in emotional regulation darwin-nutrition.frnih.govresearchgate.net. IA also inhibits NF-κB activation, a key pathway in inflammation psu.educhemfaces.comcaymanchem.com.

However, the complete spectrum of molecular targets and the detailed mechanisms underlying all observed biological activities of incensole and its derivatives are not yet fully understood nih.govresearchgate.net. Future research should prioritize the in-depth mechanistic exploration of these activities. This could involve:

Identifying additional molecular targets beyond TRPV3 and NF-κB.

Investigating the downstream signaling pathways affected by incensole and its derivatives.

Utilizing techniques such as affinity chromatography, pull-down assays, and reporter gene assays to pinpoint interacting proteins and affected cellular processes.

Conducting in vivo studies to validate in vitro findings and understand the complex interactions within a biological system.

Understanding the precise molecular mechanisms will facilitate the development of more targeted and effective incensole-based therapies.

Integration of Omics Technologies in Incensole Research (e.g., Metabolomics, Proteomics)

The application of omics technologies holds significant potential to advance incensole research. Metabolomics, the study of the complete set of metabolites in a biological sample, can be used to:

Profile the metabolic changes in Boswellia species under different conditions to understand factors influencing incensole production.

Investigate the metabolic fate of incensole and its derivatives in biological systems.

Identify potential biomarkers of incensole exposure or activity.

Proteomics, the large-scale study of proteins, can aid in:

Identifying the enzymes involved in incensole biosynthesis (as mentioned in Section 9.1).

Determining the proteins that interact with incensole or its derivatives.

Understanding how incensole affects protein expression and post-translational modifications in cells and tissues.

Transcriptomics, the study of RNA molecules, can provide insights into gene expression patterns related to incensole biosynthesis and the cellular responses to incensole treatment. Integrating data from these omics approaches can provide a holistic view of the biological systems involved in incensole production and activity, leading to the identification of new targets and pathways.

Sustainable Sourcing and Production of Incensole for Research Purposes

The increasing demand for frankincense, the primary source of incensole, has raised concerns about the sustainability of Boswellia tree populations, particularly B. papyrifera, which is a significant source of incensole and IA tandfonline.comresearchgate.net. Over-exploitation through unsustainable harvesting practices, coupled with environmental factors, is leading to declining tree populations researchgate.netformulabotanica.comfairwild.orgresearchoutreach.org.

Ensuring a sustainable supply of incensole for research and potential therapeutic development is a critical future challenge. Research in this area should focus on:

Developing and implementing sustainable harvesting practices that protect Boswellia trees and support the livelihoods of local communities fairwild.orgresearchoutreach.orgnealsyardremedies.comfairwild.org. Initiatives like FairWild certification are emerging to address these issues fairwild.orgresearchoutreach.orgfairwild.org.

Exploring alternative, sustainable sources of incensole, such as cell culture systems or microbial fermentation, through the application of synthetic biology and metabolic engineering based on the elucidated biosynthetic pathway tandfonline.comnih.gov.

Improving synthetic methodologies for the efficient and cost-effective production of incensole and its derivatives on a larger scale for research and potential industrial applications tandfonline.comtandfonline.com.

Q & A

Basic: What analytical techniques are recommended for quantifying Incensol in Boswellia sacra resin?

Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. GC-MS is particularly effective for volatile compounds like this compound due to its high sensitivity and ability to separate complex mixtures. For validation, internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. A typical protocol involves:

- Extraction : Hydrodistillation of resin to obtain essential oil .

- Separation : Capillary columns (e.g., DB-5) with temperature gradients optimized for terpenoids.

- Quantification : Calibration curves using pure this compound reference standards.

Reported concentrations in B. sacra oil range from 1.0% to 3.2%, depending on geographic origin and extraction conditions .

Advanced: How can experimental design address variability in this compound yield across studies?

Answer: Variability often stems from environmental factors (e.g., soil composition, harvest season) or methodological inconsistencies. To mitigate this:

- Controlled Cultivation : Standardize resin collection from trees grown under identical conditions.

- Method Validation : Replicate extraction protocols (e.g., distillation time, solvent polarity) across labs.

- Statistical Analysis : Use ANOVA to compare yields across batches, with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences .

Documentation of all variables (e.g., storage temperature, particle size) is critical for reproducibility .

Basic: What solvent systems are optimal for isolating this compound acetate from crude resin extracts?

Answer: Non-polar solvents (e.g., hexane, dichloromethane) preferentially extract terpenoids like this compound acetate. A stepwise protocol includes:

Defatting : Use hexane to remove waxes.

Fractionation : Silica gel column chromatography with gradient elution (hexane:ethyl acetate 9:1 to 7:3).

Purification : Recrystallization or preparative HPLC .

Yield optimization requires balancing solvent polarity and temperature; higher polarity increases co-elution of oxygenated terpenes .

Advanced: How to evaluate this compound’s anti-inflammatory mechanisms in vitro?

Answer: A robust design involves:

- Cell Models : Primary macrophages (e.g., RAW 264.7) stimulated with LPS to induce inflammation.

- Dose-Response : Test this compound at 1–100 µM, with dexamethasone as a positive control.

- Assays :

- Cytokine Profiling : ELISA for TNF-α, IL-6.

- Pathway Analysis : Western blot for NF-κB or MAPK phosphorylation.

- Controls : Include vehicle (e.g., DMSO) and cytotoxicity assays (MTT) to rule off-target effects .

Statistical significance (p < 0.05) should be confirmed via t-tests with Bonferroni correction .

Basic: How do researchers reconcile contradictory data on this compound’s bioactivity?

Answer: Contradictions often arise from differences in:

- Purity : Impurities in isolates (e.g., residual this compound acetate) may confound results.

- Assay Conditions : Varying cell lines or incubation times.

- Data Normalization : Express activity as % inhibition relative to controls.

Meta-analyses using standardized datasets (e.g., PubChem BioAssay) can identify trends .

Advanced: What strategies are used to study this compound’s synergistic effects with other resin components?

Answer: Approaches include:

- Fractionation : Test isolated this compound vs. whole resin extract in bioassays.

- Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.

- Omics Integration : Transcriptomics or metabolomics to identify co-regulated pathways .

Synergy is confirmed if the combined effect exceeds additive predictions (e.g., Bliss independence model) .

Basic: What are the stability considerations for this compound in long-term studies?

Answer: this compound degrades under light, heat, and oxygen. Best practices include:

- Storage : −80°C in amber vials under argon.

- Stability Testing : Periodic HPLC analysis over 6–12 months to monitor degradation (e.g., new peaks indicating oxidation).

- Cryopreservation : Lyophilization for cell-based assays .

Advanced: How to model this compound’s pharmacokinetics in vivo?

Answer: A murine model protocol:

- Dosing : Oral gavage or intraperitoneal injection (10–50 mg/kg).

- Sampling : Serial blood draws over 24h for plasma concentration-time curves.

- Analytics : LC-MS/MS to quantify this compound and metabolites.

- Parameters : Calculate AUC, Cmax, Tmax, and half-life using non-compartmental analysis (Phoenix WinNonlin) .

Basic: What spectroscopic methods confirm this compound’s structural identity?

Answer:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR for functional groups (e.g., hydroxyl, acetate).

- IR : Peaks at 1730 cm<sup>−1</sup> (C=O stretch) and 3400 cm<sup>−1</sup> (OH).

- HRMS : Exact mass (e.g., [M+H]<sup>+</sup> m/z 343.2384 for C20H30O3) .

Advanced: How to investigate this compound’s biosynthesis in Boswellia species?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products